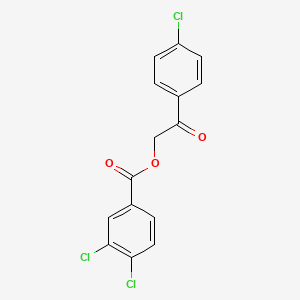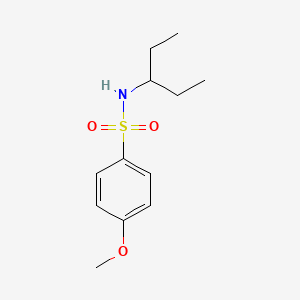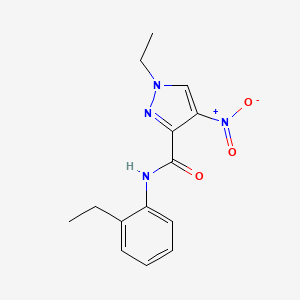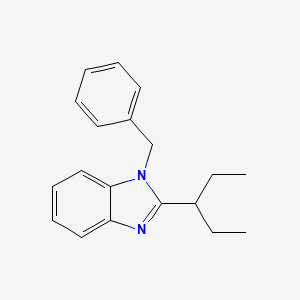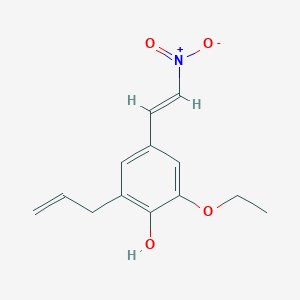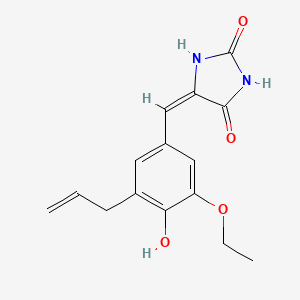
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as AEIH, is a chemical compound with potential therapeutic applications. It belongs to the class of imidazolidinedione derivatives and has been studied extensively for its biological activities.
Wirkmechanismus
The mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time. It also has limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. One area of research is the development of more stable and soluble analogs of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione that can be used in a wider range of assays. Another area of research is the investigation of the mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione and its potential targets. The use of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione in combination with other drugs or therapies is also an area of interest. Finally, the clinical development of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione for the treatment of cancer, diabetes, and neurodegenerative diseases is a promising avenue for future research.
Synthesemethoden
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multi-step process that involves the reaction of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with urea and acetic anhydride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been studied for its neuroprotective effects and its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-5-10-6-9(8-12(13(10)18)21-4-2)7-11-14(19)17-15(20)16-11/h3,6-8,18H,1,4-5H2,2H3,(H2,16,17,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDHRKMHYCEFHH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)
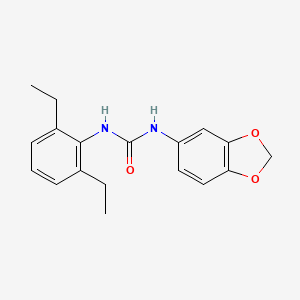
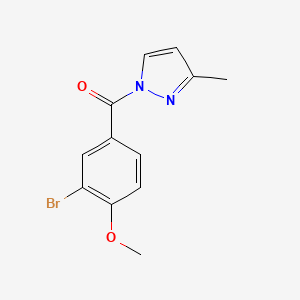
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)
